

A Comparative Guide to the Genetic Interaction Network of the BUR1 Complex

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genetic interaction network of the **BUR1** kinase complex, a key regulator of transcription elongation in Saccharomyces cerevisiae. For context, its interaction profile is compared with that of the CTDK-I complex (containing the kinase Ctk1), another critical kinase involved in the transcription cycle. The data presented here is primarily derived from the comprehensive synthetic genetic array (SGA) analysis conducted by Costanzo et al., 2016, offering a quantitative look into the functional relationships surrounding these important cellular machines.

Overview of BUR1 and CTDK-I Kinase Complexes

The **BUR1** complex, composed of the cyclin-dependent kinase **Bur1** and its cyclin partner Bur2, plays a crucial role in ensuring the processivity of RNA Polymerase II (Pol II) during transcription elongation. It is known to phosphorylate the C-terminal domain of the elongation factor Spt5, which facilitates the recruitment of the PAF1 complex, thereby linking transcription directly to histone modification.

The CTDK-I complex, consisting of Ctk1, Ctk2, and Ctk3, is the major kinase responsible for phosphorylating Serine-2 of the Pol II C-terminal domain (CTD) heptapeptide repeat. This modification is a hallmark of the transition from transcription initiation to productive elongation and is critical for recruiting various factors involved in mRNA processing and termination. While both **BUR1** and CTDK-I function in transcription elongation, their distinct substrate specificities



lead to largely non-overlapping roles, which is reflected in their unique genetic interaction profiles.[1]

Data Presentation: Comparative Genetic Interaction Scores

Genetic interactions are defined as a phenomenon where the phenotype of a double mutant deviates from the expected combination of the individual mutant phenotypes. A negative interaction (e.g., synthetic sickness or lethality) suggests the two genes operate in parallel pathways to buffer an essential function. A positive interaction often implies the genes function in the same pathway or complex. The interaction score (ϵ -score) quantifies this deviation, with a negative score indicating a negative interaction and a positive score indicating a positive one.

The following table summarizes significant genetic interactions for **BUR1** and CTK1 with genes involved in transcription, chromatin modification, and other related processes. Data is sourced from the global yeast genetic interaction network study by Costanzo et al. (2016).



Interactor Gene	Gene Function/ Complex	BUR1 ε- score	p-value	CTK1 ε- score	p-value	Interactio n Type Comparis on
Shared Interactors						
SPT5	Transcripti on Elongation (DSIF)	-0.21	< 0.05	-0.18	< 0.05	Both show strong negative interaction
PAF1	PAF1 Complex	-0.19	< 0.05	-0.07	> 0.05	Strong negative with BUR1, weak with CTK1
SET2	Histone H3K36 Methyltran sferase	-0.15	< 0.05	-0.05	> 0.05	Strong negative with BUR1, weak with CTK1
HHT1	Histone H3	-0.25	< 0.05	-0.11	< 0.05	Both show negative interaction, stronger for BUR1
BUR1- Specific Interactors						
RAD6	H2B Ubiquitinati on	-0.28	< 0.05	0.02	> 0.05	Strong negative interaction specific to BUR1



BRE1	E3 Ligase for H2B Ubiquitinati on	-0.26	< 0.05	0.01	> 0.05	Strong negative interaction specific to BUR1
SWI/SNF Complex (e.g., SNF2)	Chromatin Remodelin g	-0.17	< 0.05	-0.03	> 0.05	Negative interaction specific to BUR1
CTDK-I- Specific Interactors						
FCP1	CTD Phosphata se	0.22	< 0.05	-0.31	< 0.05	Opposing interactions : Positive for BUR1, strong negative for CTK1
RTR1	CTD Phosphata se	0.04	> 0.05	-0.25	< 0.05	Strong negative interaction specific to CTK1
P-TEFb Complex (e.g., CTK1)	Kinase Complex Partner	N/A	N/A	0.35	< 0.05	Strong positive interaction within its own complex
Mediator Complex (e.g., MED1)	Transcripti on Regulation	-0.06	> 0.05	-0.15	< 0.05	Negative interaction specific to CTK1



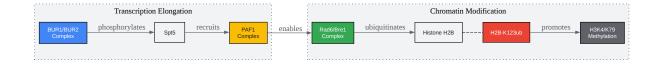
Note: Epsilon (ε) scores are a quantitative measure of the strength of a genetic interaction. A score < 0 indicates a negative interaction (synthetic sickness/lethality), while a score > 0 indicates a positive interaction. P-values denote the significance of the interaction.

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental procedures provide a clear framework for understanding the functional context of the **BUR1** complex.

BUR1 Signaling Pathway in Histone Modification

The **BUR1** complex is a critical upstream regulator of histone H2B monoubiquitination, a key mark for active transcription. **Bur1** phosphorylates the transcription elongation factor Spt5, which then facilitates the recruitment of the PAF1 complex. The PAF1 complex, in turn, is required for the activity of the Rad6/Bre1 E2/E3 ubiquitin ligase complex, which monoubiquitinates histone H2B on lysine 123 (H2B-K123ub). This modification is a prerequisite for the subsequent methylation of histone H3 on lysines 4 and 79 by COMPASS and Dot1, respectively.



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Caption: **BUR1**'s role in the histone H2B monoubiquitination pathway.

Experimental Workflow: Synthetic Genetic Array (SGA) Analysis

The quantitative data in this guide was generated using Synthetic Genetic Array (SGA) analysis. This high-throughput technique allows for the systematic creation of double mutants to screen for genetic interactions across the genome. The workflow involves crossing a query

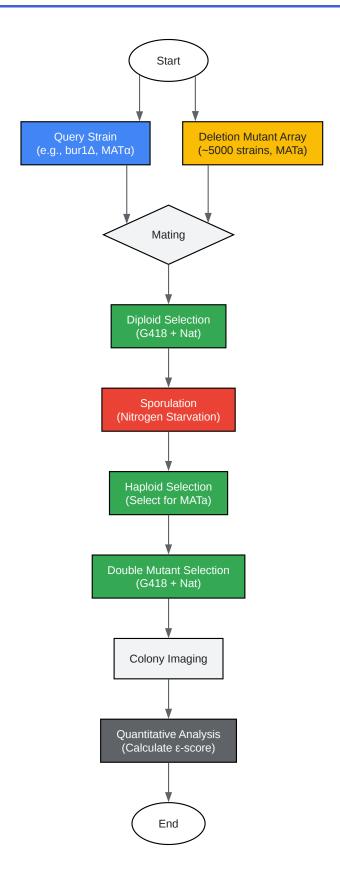






mutant strain with an ordered array of thousands of deletion mutants, followed by a series of selection steps to isolate the desired double-mutant haploid progeny. The fitness of these double mutants, often measured by colony size, is then quantitatively scored to identify genetic interactions.





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Caption: A generalized workflow for Synthetic Genetic Array (SGA) analysis.



Experimental Protocols Synthetic Genetic Array (SGA) Analysis

The SGA methodology enables the systematic construction of double mutants for the large-scale analysis of genetic interactions.[2][3]

Objective: To identify genes that have a synthetic lethal or synthetic sick (negative) interaction, or a positive (alleviating) interaction, with a query gene (e.g., **BUR1**).

Materials:

- Query Strain: A MATα strain containing the desired mutation (e.g., bur1Δ::natMX) and markers for SGA (e.g., can1Δ::STE2pr-SpHIS5, lyp1Δ).
- Deletion Array: An ordered array of viable MATa gene deletion mutants (~5000 strains),
 where each deleted gene is replaced with a kanMX marker conferring resistance to G418.
- Robotics: A robotic platform (e.g., RoToR or Singer) for high-density replica pinning of yeast colonies.
- Media:
 - YPD (Yeast Extract-Peptone-Dextrose) for general growth.
 - SD (Synthetic Dextrose) minimal media with appropriate supplements.
 - YPD + G418 + Nourseothricin (Nat) for diploid selection.
 - Sporulation media (e.g., 1% potassium acetate).
 - SD/MSG media with specific dropouts and containing Canavanine and Thialysine for haploid selection.
 - Final double mutant selection media (e.g., SD/MSG + G418 + Nat).

Methodology:

Validation & Comparative





- Mating: The query strain is grown to log phase and pinned onto a fresh YPD plate. The
 deletion mutant array is also pinned onto a YPD plate. The query strain is then pinned on top
 of the deletion array plate to allow mating and formation of diploid cells. This is incubated
 overnight.
- Diploid Selection: The mated cells are replica-pinned onto YPD plates containing both G418 and Nourseothricin. Only diploid cells, containing both resistance markers, will grow. This selection step is typically repeated to ensure purity.
- Sporulation: The diploid cells are replica-pinned onto nitrogen-deficient sporulation medium to induce meiosis and the formation of haploid spores. Plates are incubated for 5-7 days.
- Haploid Selection: Spores are transferred to a series of selection plates. The first step selects for haploid cells (typically MATa progeny) using markers in the query strain background (e.g., growth on media lacking histidine but containing canavanine).
- Double Mutant Selection: The selected haploid cells are then replica-pinned onto media containing both G418 and Nourseothricin. This selects for the final haploid cells that contain both the query mutation and the array deletion mutation. These plates are incubated for 2-5 days.
- Data Acquisition and Analysis:
 - The final selection plates are imaged using a high-resolution scanner or camera.
 - Image analysis software is used to measure the size of each colony, which serves as a proxy for fitness.
 - The colony sizes of the double mutants are compared to the sizes of the corresponding single mutants. A genetic interaction score (ε-score) is calculated based on the deviation of the observed double-mutant fitness from the expected fitness (the product of the singlemutant fitness values).
 - Statistical tests are applied to determine the significance of each interaction score.
 Interactions with scores below a certain negative threshold or above a positive threshold, and with a p-value < 0.05, are considered significant.



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